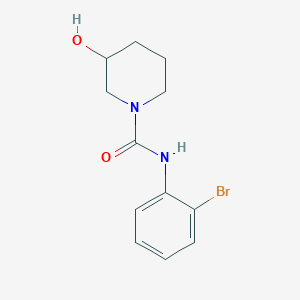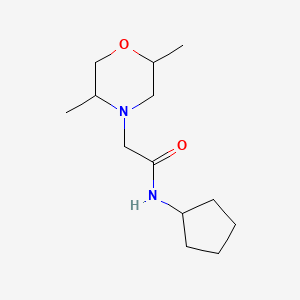![molecular formula C15H14ClFN2O B7526409 (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies, and is currently in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone works by inhibiting CHK1, a protein kinase that is involved in regulating the cell cycle and DNA damage response. CHK1 is activated in response to DNA damage, and helps to prevent damaged cells from dividing and potentially forming tumors. By inhibiting CHK1, (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone prevents cancer cells from repairing DNA damage, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have potent anti-tumor activity in preclinical models of cancer, and has been well-tolerated in animal studies. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, the compound's specificity for CHK1 may limit its use in certain types of experiments, as other protein kinases may also be involved in regulating the cell cycle and DNA damage response.
Orientations Futures
There are several potential future directions for research on (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of interest is the development of combination therapies that combine (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone with other cancer drugs to enhance its anti-tumor activity. Another potential direction is the investigation of the compound's effects on the immune system, as recent studies have suggested that CHK1 inhibition may have immunomodulatory effects. Additionally, further research is needed to determine the optimal dosing and treatment schedule for (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in clinical trials.
Méthodes De Synthèse
The synthesis of (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 2-pyrrolidone to form the intermediate 4-chloro-2-fluoro-N-(pyrrolidin-2-yl)aniline. This intermediate is then reacted with 2-bromo-1-(1H-pyrrol-2-yl)ethanone to form the final product, (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone.
Applications De Recherche Scientifique
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been extensively studied in preclinical models of cancer, and has shown potent anti-tumor activity in a variety of cancer types, including breast cancer, lung cancer, and leukemia. The compound has been shown to inhibit the growth of cancer cells by targeting a specific protein kinase known as checkpoint kinase 1 (CHK1), which is involved in regulating the cell cycle and DNA damage response.
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-10-5-6-11(12(17)9-10)15(20)19-8-2-4-14(19)13-3-1-7-18-13/h1,3,5-7,9,14,18H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQZUTCOAMEAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=C(C=C2)Cl)F)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)


![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)

![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
